

Introduction: The Challenge and Utility of Sterically Hindered Aryl Triflates

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Compound of Interest

Compound Name: *o-tolyl Trifluoromethanesulfonate*

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The Mizoroki-Heck reaction, a cornerstone of modern synthetic chemistry, forges carbon-carbon bonds by coupling unsaturated halides or triflates with alkenes, catalyzed by a palladium complex.^[1] This reaction is celebrated for its functional group tolerance and reliability. Aryl triflates (ArOTf) have emerged as superior alternatives to aryl halides in many contexts, as they are readily prepared from phenols and can offer distinct reactivity profiles.^[2] ^[3]

However, substrates featuring ortho-substituents, such as *o*-tolyl triflate, introduce significant steric hindrance. This bulkiness can impede the crucial oxidative addition step and subsequent migratory insertion in the catalytic cycle, often leading to low yields or complete reaction failure under standard conditions.^[4] Successfully coupling these challenging substrates is vital for synthesizing complex molecules, particularly in pharmaceutical development where substituted biaryls and stilbenes are common structural motifs. This guide focuses on the specific conditions required to overcome the steric challenge posed by the *o*-tolyl group.

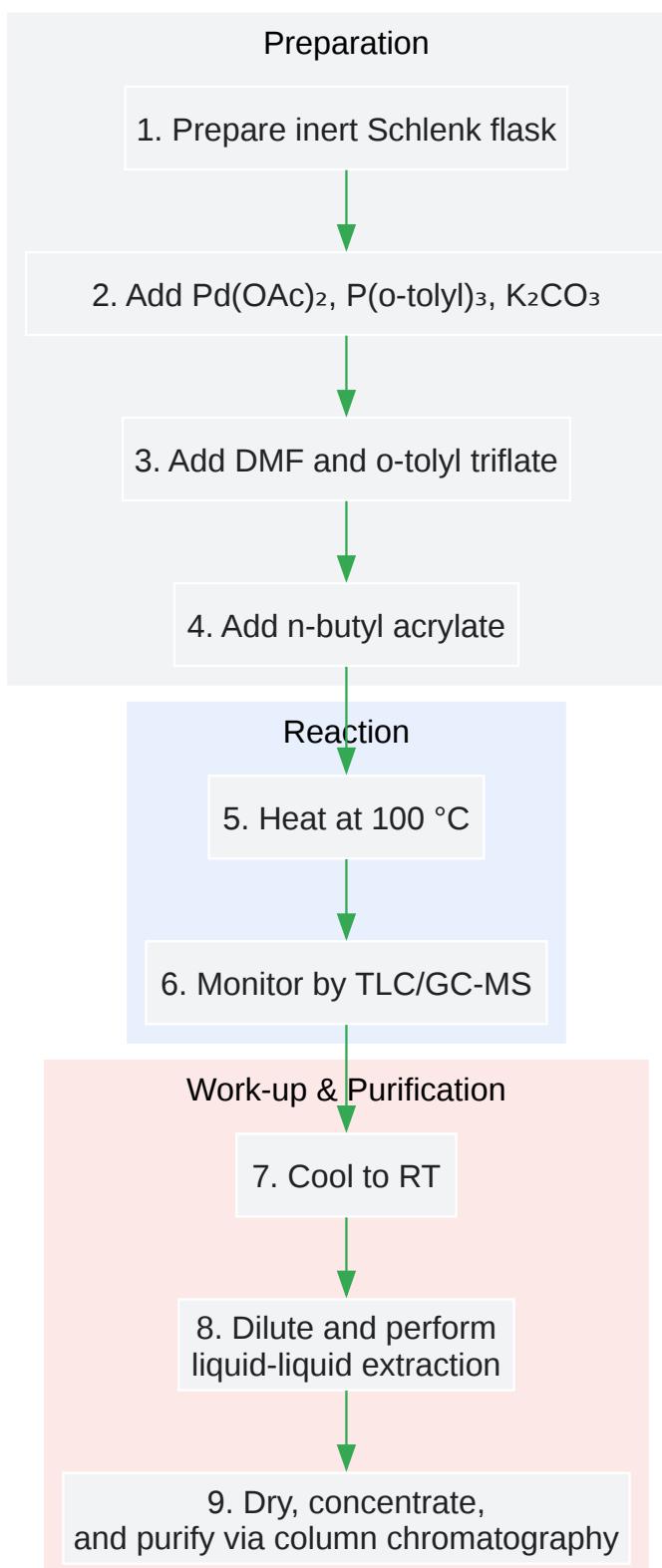
Mechanistic Insight: The Advantage of the Cationic Pathway

The efficacy of aryl triflates in the Heck reaction is intrinsically linked to their ability to promote a "cationic" catalytic cycle, which differs from the "neutral" pathway typically observed with aryl halides.^[5]^[6] The triflate is a superb leaving group, and its dissociation from the palladium center after oxidative addition is facile. This dissociation generates a highly reactive, cationic palladium intermediate, $[\text{ArPdL}_2]^+\text{OTf}^-$. This cationic species activates the alkene for migratory

insertion more effectively than its neutral counterpart, which is particularly advantageous for sterically demanding or electron-rich alkenes.[6]

The choice of ligand is crucial in directing the reaction through this pathway. Bidentate phosphine ligands, in particular, stabilize the cationic intermediate and can lead to high levels of asymmetric induction if a chiral ligand is employed.[2]



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